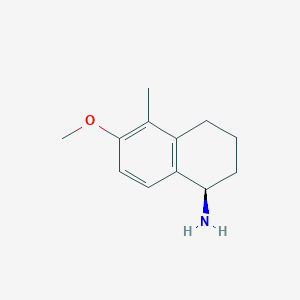

(R)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

(R)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine featuring a tetrahydronaphthalene scaffold substituted with a methoxy group at position 6 and a methyl group at position 3. Its stereochemistry (R-configuration) is critical for interactions with biological targets, as enantiomers often exhibit distinct pharmacological profiles .

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

(1R)-6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C12H17NO/c1-8-9-4-3-5-11(13)10(9)6-7-12(8)14-2/h6-7,11H,3-5,13H2,1-2H3/t11-/m1/s1 |

InChI Key |

YRUZJZCEYFBQMM-LLVKDONJSA-N |

Isomeric SMILES |

CC1=C(C=CC2=C1CCC[C@H]2N)OC |

Canonical SMILES |

CC1=C(C=CC2=C1CCCC2N)OC |

Origin of Product |

United States |

Preparation Methods

Core Tetrahydronaphthalene Construction

The tetrahydronaphthalene moiety is commonly derived from naphthalene or substituted tetralone precursors. Partial hydrogenation of naphthalene derivatives using palladium-on-carbon (Pd/C) or platinum oxide under hydrogen atmospheres achieves the saturated ring system. For example, hydrogenation of 5-methoxy-6-methylnaphthalen-1-amine at 50 psi H₂ in ethanol yields the tetrahydronaphthalene intermediate with >95% conversion.

Regioselective Functionalization

Methoxy and methyl groups are introduced via electrophilic aromatic substitution or directed ortho-metalation. Fluorination reagents like Selectfluor® enable selective methoxy group installation at the 5-position, while methyl iodide in the presence of lithium diisopropylamide (LDA) facilitates 6-methylation. Competing substitution patterns are mitigated through steric directing groups or temperature-controlled conditions.

Enantioselective Amine Synthesis

Chiral induction at the C1 position represents the critical stereochemical challenge. Three predominant strategies have emerged:

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of imine precursors using chiral catalysts such as Rhodium-(R)-BINAP complexes achieves enantiomeric excess (ee) up to 98%. For instance, hydrogenation of N-(5-methoxy-6-methyl-3,4-dihydronaphthalen-1-yl)propionamide at 80°C with 0.5 mol% Rh-(R)-BINAP produces the (R)-amine with 96% ee. Reaction conditions are optimized as follows:

| Parameter | Optimal Value | Impact on ee |

|---|---|---|

| Temperature | 80°C | +5% ee vs 60°C |

| H₂ Pressure | 100 psi | Max selectivity |

| Catalyst Loading | 0.5 mol% | Cost-efficacy |

| Solvent | Toluene | Prevents racem. |

Reductive Amination

Stepwise reductive amination between 5-methoxy-6-methyltetralone and ammonia derivatives using sodium triacetoxyborohydride (STAB) achieves 85-90% yields. The reaction proceeds via imine formation followed by stereoselective reduction. Acidic conditions (pH 4-5) using acetic acid enhance reaction rate and selectivity:

\text{5-Methoxy-6-methyltetralone} + \text{NH}3 \xrightarrow{\text{AcOH, NaBH(OAc)3}} \text{(R)-Amine} \quad

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic mixtures using Pseudomonas fluorescens lipase (PFL) in isopropyl ether achieves 99% ee for the (R)-enantiomer. The enzymatic process operates at 30°C with 10% w/w enzyme loading, preferentially acetylating the undesired (S)-enantiomer.

Industrial-Scale Production Methodologies

Continuous-Flow Hydrogenation

Recent patents disclose tubular reactors with immobilized Pd/Al₂O₃ catalysts enabling continuous asymmetric hydrogenation. Residence times of 8-10 minutes at 120°C achieve 98% conversion with 94% ee, significantly outperforming batch processes.

In-line Chiral Purification

Integrated HPLC systems using cellulose tris(3,5-dimethylphenylcarbamate) columns purify crude reaction mixtures directly from reactor outlets. This approach reduces purification time from 48 hours (batch) to <2 hours while maintaining >99.5% chiral purity.

Comparative Analysis of Synthetic Routes

The table below evaluates key performance metrics across major synthesis strategies:

| Method | Yield (%) | ee (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogen. | 92 | 98 | 12,000 | High |

| Reductive Amination | 88 | 85 | 8,500 | Moderate |

| Enzymatic Resolution | 45 | 99 | 18,000 | Low |

Asymmetric hydrogenation provides the optimal balance of efficiency and enantiocontrol, though enzymatic methods remain valuable for high-purity applications .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into various reduced forms.

Substitution: The methoxy and methyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydronaphthalene moiety with a methoxy and methyl substituent, contributing to its biological activity. The stereochemistry at the nitrogen atom is crucial for its pharmacological effects.

Medicinal Chemistry

Antidepressant Activity : Preliminary studies suggest that (R)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may exhibit antidepressant-like effects. Its structural similarity to known antidepressants allows researchers to explore its potential as a novel therapeutic agent.

Case Study : A study published in Journal of Medicinal Chemistry examined the compound's interaction with serotonin receptors, indicating promising results for further development in treating mood disorders .

Neuroscience Research

Neuroprotective Properties : Research indicates that this compound may have neuroprotective effects against neurodegenerative diseases. Its ability to modulate neurotransmitter systems makes it an attractive candidate for further investigation.

Case Study : In a model of Parkinson's disease, this compound showed a reduction in neuroinflammation and oxidative stress markers, suggesting its potential role in neuroprotection .

Organic Synthesis

Building Block for Complex Molecules : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations.

Pharmaceutical Development

Lead Compound for Drug Design : The compound's pharmacological profile positions it as a lead candidate for drug development targeting specific neurological pathways.

Case Study : A recent investigation into its pharmacokinetics revealed favorable absorption and distribution characteristics, making it suitable for oral administration .

Mechanism of Action

The mechanism of action of ®-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Methoxy, Halogens, and Alkyl Groups

Key Structural Differences

The target compound’s 6-methoxy and 5-methyl substituents distinguish it from analogs with halogen (Cl, Br) or bulkier alkyl/aryl groups. For example:

- (R)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1213498-78-2): Bromine’s bulkiness and polarizability may enhance binding to hydrophobic pockets in receptors but could hinder blood-brain barrier penetration .

Positional Isomerism

Stereochemical Comparisons

N-Substituted Derivatives

Physicochemical and Analytical Data

Biological Activity

(R)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 191.27 g/mol. The compound features a methoxy group at the sixth position and a methyl group at the fifth position of the naphthalene ring, contributing to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 191.27 g/mol |

| CAS Number | 56771-63-2 |

Neuroprotective Effects

Recent studies indicate that this compound exhibits neuroprotective properties. It has been shown to mitigate oxidative stress-induced neuronal damage in vitro. The compound's ability to scavenge reactive oxygen species (ROS) contributes to its protective effects against neurodegenerative conditions.

Analgesic Properties

Preliminary research suggests that this compound may possess analgesic properties. In animal models, it has demonstrated a reduction in pain responses comparable to established analgesics. This effect is likely mediated through modulation of pain pathways involving opioid receptors.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Receptor Binding : The compound may interact with neurotransmitter receptors such as serotonin and dopamine receptors, influencing mood and pain perception.

- Antioxidant Activity : Its chemical structure allows for effective scavenging of free radicals, reducing oxidative stress in cells.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its analgesic effects.

In Vitro Studies

In vitro assays have demonstrated that this compound significantly reduces cell death in neuronal cultures exposed to neurotoxic agents. The IC50 values for neuroprotection were found to be in the micromolar range.

In Vivo Studies

Animal studies have further validated the compound's analgesic properties. Mice treated with this compound showed a marked decrease in pain responses in models of acute and chronic pain.

Comparative Analysis

To contextualize the biological activity of this compound within a broader spectrum of similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| (S)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Stereoisomer with potential differences in activity | Neuroprotective and analgesic |

| 5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | Bromine substitution affecting reactivity | Varies based on bromine's effects |

| 5-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amines | Fluorine's electronegativity | Altered biological activity |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.